molecular formula C7H7ClN2O B3037075 2-(6-Chloropyridin-3-YL)acetamide CAS No. 433336-90-4

2-(6-Chloropyridin-3-YL)acetamide

Cat. No. B3037075
CAS RN: 433336-90-4
M. Wt: 170.59
InChI Key: RMLYRHJEKCFPAL-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-YL)acetamide is a chemical compound with the CAS Number: 433336-90-4 and a molecular weight of 170.6 . It has a linear formula of C7H7ClN2O . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Biological Assessment

2-(6-Chloropyridin-3-yl)acetamide is involved in the synthesis of heterocyclic compounds with biological significance. For instance, novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which bear resemblance to 2-(6-Chloropyridin-3-yl)acetamide, have been developed and assessed biologically (Karpina et al., 2019). These compounds are significant due to their diverse biological properties.

Spectroscopic and Quantum Mechanical Studies

In a study exploring bioactive benzothiazolinone acetamide analogs, compounds structurally related to 2-(6-Chloropyridin-3-yl)acetamide demonstrated potential as photosensitizers in dye-sensitized solar cells, indicating versatile applications beyond biology (Mary et al., 2020).

Ligand Properties in Copper(II) Complexes

2-(6-Chloropyridin-3-yl)acetamide and its derivatives are also important in the synthesis of metal complexes, particularly with copper(II). These compounds act as effective ligands, influencing the coordination geometry and number around the metal centers (Smolentsev, 2017).

Role in Pharmacology

Derivatives of 2-(6-Chloropyridin-3-yl)acetamide, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have been studied for their potential in inhibiting enzymes like PI3Kα and mTOR, indicating their relevance in pharmacological research (Stec et al., 2011).

Oxidation Reactivity

Research on the oxidation of compounds similar to 2-(6-Chloropyridin-3-yl)acetamide has provided insights into chemical reactivity, yielding multiple products and contributing to our understanding of organic synthesis mechanisms (Pailloux et al., 2007).

Safety and Hazards

The safety information for 2-(6-Chloropyridin-3-YL)acetamide includes several hazard statements: H302-H315-H320-H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-(6-chloropyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-2-1-5(4-10-6)3-7(9)11/h1-2,4H,3H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLYRHJEKCFPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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